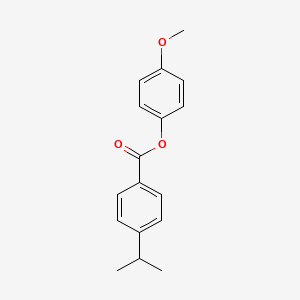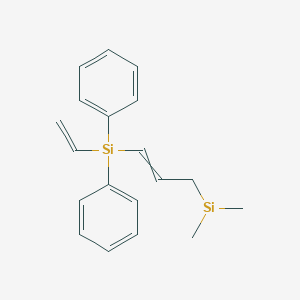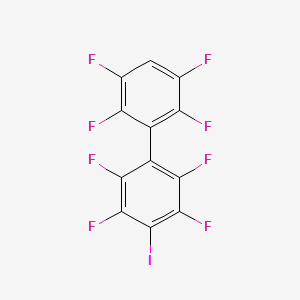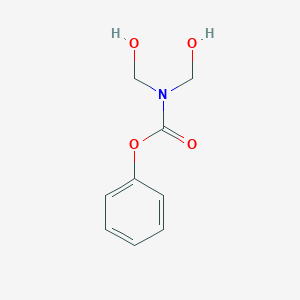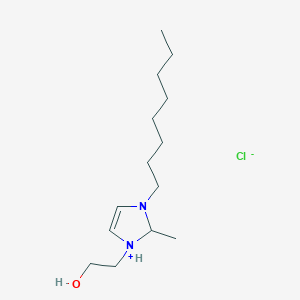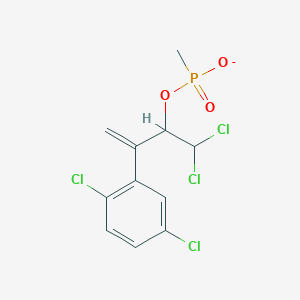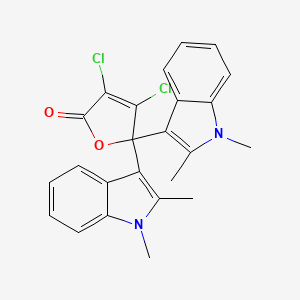
N,N'-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two methylamine groups, each further substituted with 3,7-dimethyloctyl chains. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves the following steps:
Formation of 3,7-dimethyloctylamine: This is achieved through the reductive amination of 3,7-dimethyloctanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized with two methylamine groups through a nucleophilic substitution reaction, where a cyclohexane derivative with leaving groups (e.g., halides) reacts with methylamine.
Coupling Reaction: The 3,7-dimethyloctylamine is then coupled with the cyclohexane derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability. The cyclohexane ring provides structural rigidity, while the 3,7-dimethyloctyl chains contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N’-Bis(3,7-dimethyloctyl)-5,7-dodecadiynediamide: A structurally similar compound with a dodecadiyne backbone instead of a cyclohexane ring.
N,N’-Bis(3,7-dimethyloctyl)-1,4-phenylenebis(methylamine): Features a phenylene ring instead of a cyclohexane ring.
Uniqueness
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
属性
CAS 编号 |
64011-73-0 |
|---|---|
分子式 |
C28H60Cl2N2 |
分子量 |
495.7 g/mol |
IUPAC 名称 |
N-[[4-[(3,7-dimethyloctylamino)methyl]cyclohexyl]methyl]-3,7-dimethyloctan-1-amine;dihydrochloride |
InChI |
InChI=1S/C28H58N2.2ClH/c1-23(2)9-7-11-25(5)17-19-29-21-27-13-15-28(16-14-27)22-30-20-18-26(6)12-8-10-24(3)4;;/h23-30H,7-22H2,1-6H3;2*1H |
InChI 键 |
NDGNUJLGXYAGOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCNCC1CCC(CC1)CNCCC(C)CCCC(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

